molecular formula C10H13NO2S B3378870 2-(2-cyclobutyl-4-methylthiazol-5-yl)acetic acid CAS No. 1488791-28-1

2-(2-cyclobutyl-4-methylthiazol-5-yl)acetic acid

Cat. No.: B3378870
CAS No.: 1488791-28-1
M. Wt: 211.28
InChI Key: OVLIMIZSBAJETR-UHFFFAOYSA-N
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Description

2-(2-Cyclobutyl-4-methylthiazol-5-yl)acetic acid (CAS 1488791-28-1) is a high-purity chemical compound supplied for research and development purposes. This heterocyclic building block has a molecular formula of C 10 H 13 NO 2 S and a molecular weight of 211.28 g/mol . It is typically provided with a purity of 95% . As a thiazole derivative featuring a cyclobutyl substituent and a reactive acetic acid moiety, this compound serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research . The acetic acid functional group makes it a versatile precursor for further derivatization, including amide coupling and esterification reactions, facilitating the exploration of structure-activity relationships in the development of novel bioactive molecules . Researchers utilize such specialized building blocks for the synthesis of more complex chemical entities targeting various biological pathways. This product is labeled with the signal word "Warning" and carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended during handling. This product is intended for research purposes only in a controlled laboratory setting . It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-cyclobutyl-4-methyl-1,3-thiazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-6-8(5-9(12)13)14-10(11-6)7-3-2-4-7/h7H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLIMIZSBAJETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1488791-28-1
Record name 2-(2-cyclobutyl-4-methylthiazol-5-yl)acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyclobutyl-4-methylthiazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization and carboxylation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-cyclobutyl-4-methylthiazol-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

Scientific Research Applications

2-(2-cyclobutyl-4-methylthiazol-5-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-cyclobutyl-4-methylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(2-cyclobutyl-4-methylthiazol-5-yl)acetic acid can be compared to analogous thiazole-based acetic acid derivatives. Key differences in substituents, electronic effects, and physicochemical properties are summarized below:

Table 1: Comparative Analysis of Thiazole-Based Acetic Acid Derivatives

Compound Name Substituents (Thiazole Positions) Key Features Molecular Weight (g/mol) Potential Applications
This compound 2: Cyclobutyl; 4: Methyl Strained cyclobutyl enhances rigidity; moderate lipophilicity Not reported Drug intermediates, enzyme inhibitors
2-[4-(4-Methylphenyl)-2-phenylthiazol-5-yl]acetic acid 2: Phenyl; 4: 4-Methylphenyl Extended aromaticity increases lipophilicity; potential π-π interactions Not reported Antimicrobial agents, material science
2-(2-{[(5-Chlorothiophen-2-yl)methyl]sulfanyl}-4-methylthiazol-5-yl)acetic acid 2: Sulfanyl-(5-chlorothiophene); 4: Methyl Sulfur-rich structure; chlorine enhances electronegativity and reactivity 319.85 Antifungal agents, redox-active compounds
[4-(4-Methoxyphenyl)-2-methylthiazol-5-yl]acetic acid 2: Methyl; 4: 4-Methoxyphenyl Methoxy group improves solubility; electron-donating resonance effects Not reported Anti-inflammatory drugs, catalysts

Key Observations:

Substituent Effects: Cyclobutyl vs. Phenyl Groups: The cyclobutyl group in the target compound reduces aromaticity compared to phenyl-substituted analogs (e.g., 2-[4-(4-methylphenyl)-2-phenylthiazol-5-yl]acetic acid), leading to lower lipophilicity but higher steric strain. This may affect binding affinity in biological systems .

Electronic Properties :

  • The methoxyphenyl group in provides electron-donating resonance effects, stabilizing the thiazole ring and increasing the acetic acid's acidity (lower pKa) compared to the cyclobutyl derivative.

Biological Relevance :

  • Compounds with extended aromatic systems (e.g., phenyl or methoxyphenyl) may exhibit stronger interactions with hydrophobic enzyme pockets, whereas the cyclobutyl derivative’s rigidity could favor selective binding to strained protein conformations .
  • The chlorothiophene-sulfanyl analog shows promise in antifungal applications due to sulfur’s role in disrupting microbial redox pathways.

Synthetic Accessibility :

  • The cyclobutyl group may pose challenges in synthesis due to ring strain, whereas phenyl and methoxyphenyl derivatives are more straightforward to functionalize via cross-coupling reactions .

Research Findings and Implications

  • Thermochemical Stability : Computational studies (e.g., density-functional thermochemistry) suggest that exact exchange terms in functional groups (e.g., acetic acid) improve predictions of stability and reactivity, which is critical for designing analogs with optimized properties .
  • Synthetic Routes : Thiol–disulfide exchange reactions, as described in , could be adapted for introducing sulfanyl groups in thiazole derivatives, though cyclobutyl integration may require specialized reagents.

Biological Activity

2-(2-cyclobutyl-4-methylthiazol-5-yl)acetic acid is a synthetic organic compound characterized by its unique thiazole ring and cyclobutyl group. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NO2SC_{10}H_{13}NO_2S, with a molecular weight of approximately 211.28 g/mol. The structure features a thiazole ring that contributes to its biological activity due to the presence of sulfur and nitrogen atoms, which enhance its chemical reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate various biological pathways by binding to enzymes or receptors involved in inflammatory responses. For example, it may inhibit certain enzymes that play critical roles in inflammation, thereby reducing inflammatory responses.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The thiazole ring structure is commonly associated with various antimicrobial effects, which may extend to this compound. Specific assays are required to quantify its efficacy against different microbial strains.

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. By inhibiting inflammatory mediators, it could potentially serve as a therapeutic agent for conditions characterized by excessive inflammation.

Research Findings and Case Studies

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits activity against various strains,
Anti-inflammatoryModulates inflammatory pathways,
CytotoxicityPotential effects on cancer cell lines

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies have demonstrated the cytotoxic effects of related compounds on human hepatocellular carcinoma cell lines. Although specific data on this compound's cytotoxicity is limited, compounds with similar structures have shown promise in inducing apoptosis and cell cycle arrest in cancer cells . Further research is needed to establish the direct effects of this compound on cancer cell lines.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(2-cyclobutyl-4-methylthiazol-5-yl)acetic acid be optimized for improved yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Optimize temperature, reaction time, and catalyst loading using Design of Experiments (DoE) principles to identify critical variables. For example, refluxing in acetic acid (3–5 hours) with sodium acetate as a base is a common approach for analogous thiazole derivatives .
  • Purification : Recrystallization from a DMF/acetic acid mixture can enhance purity, as demonstrated in similar thiazole-acetic acid syntheses .
  • Characterization : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure using 1H^1H-NMR (e.g., cyclobutyl proton signals at δ 2.5–3.0 ppm) and high-resolution mass spectrometry.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of aerosols.
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation are mandatory, as per GHS guidelines for structurally related thiazole compounds .
  • Waste Disposal : Follow institutional guidelines for hazardous organic waste, prioritizing neutralization before disposal.

Advanced Research Questions

Q. How can computational methods streamline the design of novel derivatives of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states. For instance, ICReDD’s approach integrates reaction path searches with experimental validation to accelerate discovery .
  • Molecular Docking : Screen derivatives for binding affinity to target proteins (e.g., cyclooxygenase-2) using AutoDock Vina, prioritizing substituents that enhance steric or electronic interactions.
  • Data Feedback : Employ machine learning to correlate computational predictions with experimental yields, refining predictive models iteratively .

Q. How should researchers address contradictory data in reaction yields across varying experimental conditions?

  • Methodological Answer :

  • Statistical Analysis : Apply ANOVA to identify significant variables (e.g., temperature vs. catalyst loading). For example, a Plackett-Burman design can isolate critical factors in multi-variable systems .
  • Reproducibility Checks : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) to rule out environmental variability.
  • Mechanistic Studies : Use kinetic profiling (e.g., in situ IR spectroscopy) to detect intermediate species that may explain yield discrepancies .

Q. What advanced techniques are recommended for elucidating the reaction mechanism of this compound’s synthesis?

  • Methodological Answer :

  • Isotopic Labeling : Track 13C^{13}C-labeled cyclobutyl groups to confirm regioselectivity in thiazole ring formation.
  • Computational Modeling : Simulate reaction pathways using Gaussian or ORCA software to identify rate-limiting steps, such as cyclobutyl ring strain effects .
  • Cross-Validation : Compare experimental activation energies (from Arrhenius plots) with DFT-calculated values to validate mechanistic hypotheses .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Methodological Answer :

  • Derivative Synthesis : Modify substituents (e.g., methyl to ethyl at position 4, cyclobutyl to spirocyclic analogs) using modular synthetic routes .
  • Biological Assays : Test derivatives against target enzymes (e.g., bacterial FabH inhibitors) using enzyme-linked immunosorbent assays (ELISAs) or microplate spectrophotometry.
  • Data Integration : Use multivariate regression to correlate electronic parameters (Hammett σ) or steric bulk (Taft constants) with bioactivity, as seen in related thiazole-acetic acid studies .

Notes on Data Contradictions and Methodological Gaps

  • Synthetic Yield Variability : Discrepancies may arise from trace moisture in acetic acid (hygroscopicity) or incomplete cyclobutyl ring closure. Pre-drying solvents over molecular sieves is advised .
  • Computational Limitations : DFT may underestimate steric effects in cyclobutyl-containing systems; hybrid QM/MM methods are recommended for improved accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-cyclobutyl-4-methylthiazol-5-yl)acetic acid
Reactant of Route 2
2-(2-cyclobutyl-4-methylthiazol-5-yl)acetic acid

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